2-({[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Catalog No.
S11276991
CAS No.
M.F
C20H19N5O2S2
M. Wt
425.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-({[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}...

Product Name

2-({[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

IUPAC Name

2-[[2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C20H19N5O2S2

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C20H19N5O2S2/c21-18(27)17-13-8-4-5-9-15(13)29-19(17)23-16(26)11-28-20-22-10-14(24-25-20)12-6-2-1-3-7-12/h1-3,6-7,10H,4-5,8-9,11H2,(H2,21,27)(H,23,26)

InChI Key

COOBUGVUOYLCAB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NC=C(N=N3)C4=CC=CC=C4)C(=O)N

The compound 2-({[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic molecule that combines multiple functional groups, including a benzothiophene core and a triazine moiety. The structure features a tetrahydro-benzothiophene ring fused with a carboxamide group and a sulfanyl-acetylamino side chain. This unique arrangement of atoms contributes to its potential biological activity and applicability in medicinal chemistry.

Typical for amides and thiols. For instance, it may undergo:

  • Nucleophilic substitution: The sulfanyl group can act as a nucleophile in reactions with electrophiles.
  • Acylation reactions: The amine group can be acylated to form derivatives with different acyl groups.
  • Reduction reactions: The benzothiophene moiety may undergo reduction under specific conditions to yield corresponding saturated compounds.

These reactions are essential for modifying the compound's properties and enhancing its biological activity.

Research indicates that compounds similar to 2-({[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit significant biological activities. The presence of the triazine ring suggests potential antitumor and antimicrobial properties. Triazines are known to inhibit various enzymes involved in cellular processes, making this compound a candidate for further pharmacological studies.

Synthesis of this compound typically involves multi-step synthetic pathways that include:

  • Formation of the triazine ring: This can be achieved through cyclization reactions involving phenyl derivatives and thioketones.
  • Synthesis of the benzothiophene core: This may involve cyclization of appropriate precursors such as substituted thiophenes.
  • Coupling reactions: The final product is often obtained by coupling the triazine derivative with the benzothiophene component through amide bond formation.

These methods highlight the complexity and creativity required in synthetic organic chemistry to construct such intricate molecules.

The potential applications of 2-({[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include:

  • Pharmaceutical development: As a lead compound for designing new drugs targeting cancer or infectious diseases due to its anticipated biological activity.
  • Research tool: Useful in studying enzyme inhibition mechanisms or cellular pathways involving triazines and thiophenes.

Interaction studies have shown that compounds with similar structures can interact with various biological targets. For example:

  • Enzyme inhibition studies: Compounds like this one may inhibit specific kinases or phosphatases involved in signal transduction pathways.
  • Binding affinity assessments: Using techniques like surface plasmon resonance or fluorescence polarization to measure binding interactions with target proteins.

These studies are crucial for understanding the therapeutic potential and mechanism of action of the compound.

Several compounds share structural similarities with 2-({[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, including:

  • 4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one
    • Structure: Contains a triazine core but lacks the benzothiophene structure.
    • Activity: Known for its antimicrobial properties.
  • Thioacetamide derivatives
    • Structure: Similar sulfanyl group but different core structures.
    • Activity: Exhibits hepatotoxicity and potential use in biochemical research.
  • Benzothiophene carboxamides
    • Structure: Retains the benzothiophene core but varies in substituents.
    • Activity: Often studied for anti-inflammatory effects.

Uniqueness

The uniqueness of 2-({[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide lies in its combination of both triazine and benzothiophene functionalities within a single molecular framework. This dual feature may provide synergistic effects in biological activity not observed in simpler analogs.

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

425.09801721 g/mol

Monoisotopic Mass

425.09801721 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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